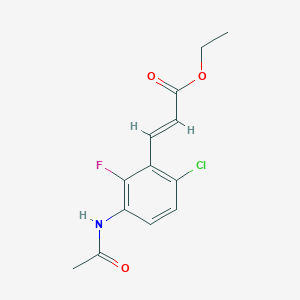![molecular formula C7H4N2OS B15223864 Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)
Thieno[3,2-d]pyrimidine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that combines a thiophene ring with a pyrimidine ring, making it an attractive scaffold for drug development and other scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[3,2-d]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-6-carboxylic acid, while reduction may produce thieno[3,2-d]pyrimidine-6-methanol .
Applications De Recherche Scientifique
Thieno[3,2-d]pyrimidine-6-carbaldehyde has a wide range of scientific research applications:
Mécanisme D'action
Thieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other thienopyrimidine derivatives such as thieno[2,3-d]pyrimidine and thieno[3,4-b]pyridine. These compounds share a similar core structure but differ in the position of the thiophene ring fusion . The unique structure of this compound provides distinct biological activities and makes it a valuable compound for various applications .
Comparaison Avec Des Composés Similaires
- Thieno[2,3-d]pyrimidine
- Thieno[3,4-b]pyridine
- Thieno[3,2-d]pyrimidine-7-carbonitrile
Propriétés
Formule moléculaire |
C7H4N2OS |
|---|---|
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
thieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-3-5-1-6-7(11-5)2-8-4-9-6/h1-4H |
Clé InChI |
ANKRLYBJOFRCJC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=CN=CN=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


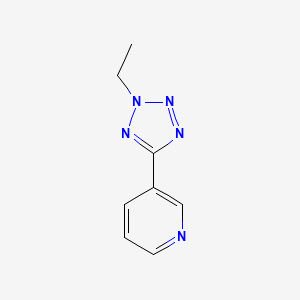
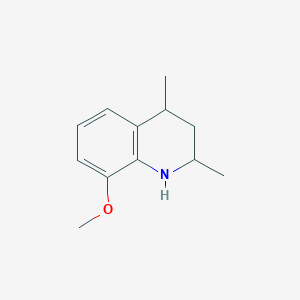
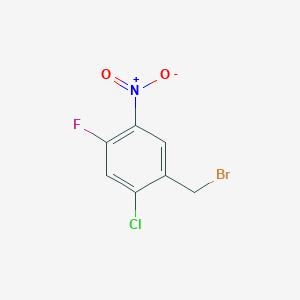
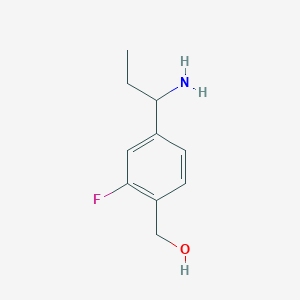
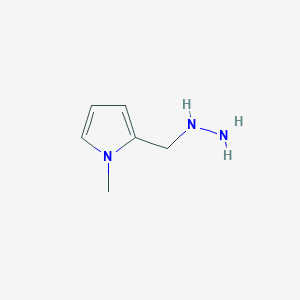
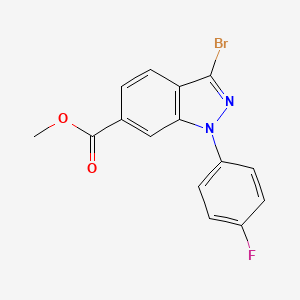

![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
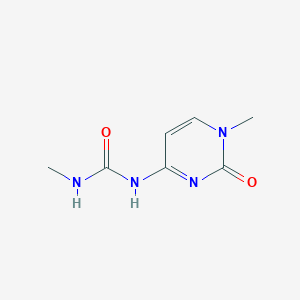
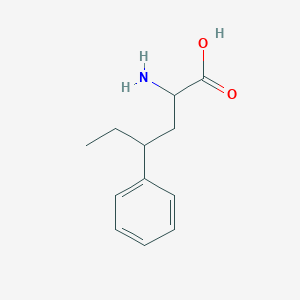

![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
